molecular formula C10H14BrClN2O B1371959 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride CAS No. 1159816-30-4

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride

Cat. No.: B1371959
CAS No.: 1159816-30-4
M. Wt: 293.59 g/mol
InChI Key: JCKGUHHQVVKHBY-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is a halogenated pyridine derivative featuring a bromine atom at position 2 of the pyridine ring and a 3-piperidinyloxy substituent at position 6, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₂BrClN₂O, with a molecular weight of 291.97 g/mol (calculated from constituent atomic weights).

Properties

IUPAC Name

2-bromo-6-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c11-9-4-1-5-10(13-9)14-8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKGUHHQVVKHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671529
Record name 2-Bromo-6-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159816-30-4
Record name 2-Bromo-6-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of piperidine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and piperidination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is primarily studied for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development.

  • Neuropharmacology : Compounds with similar structures have been investigated as agonists for serotonin receptors, particularly the 5-HT1F receptor, which is implicated in migraine treatment and other neurological conditions .
  • Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Synthetic Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. Its bromine atom can be utilized in nucleophilic substitution reactions to form derivatives with varied biological activities .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity:

  • Cytotoxicity : In vitro studies demonstrated that the compound has cytotoxic effects on various cancer cell lines, with IC50 values indicating potency comparable to other known anticancer agents .

In Vivo Studies

Animal model studies are crucial for understanding the therapeutic potential of this compound:

  • Tumor Growth Inhibition : Administration of this compound in murine models resulted in reduced tumor sizes and improved survival rates compared to control groups, indicating its potential as an anticancer agent .

Comparative Analysis with Other Compounds

A comparative study of this compound against other pyridine derivatives reveals its competitive potency:

Compound NameIC50 (µM)Activity Type
This compound0.048Anticancer
5-Fluoro-2-(piperidin-3-yloxy)pyridine0.067Antiparasitic
Dihydroquinazolinone derivative0.010Antiviral

This table illustrates the effectiveness of this compound relative to other biologically active compounds .

In Vitro Case Study

A study conducted on HepG2 liver cancer cells showed that treatment with this compound resulted in significant cytotoxicity, validating its potential use in cancer therapy.

In Vivo Case Study

In vivo experiments using mouse models indicated that the administration of this compound led to substantial tumor size reduction and enhanced survival rates compared to untreated controls, highlighting its therapeutic promise .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s key analogs differ in substitution patterns, linker groups, and piperidine ring modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Pyridine-Piperidine Derivatives
Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol) Purity (%) Reference
2-Bromo-6-(3-piperidinyloxy)pyridine HCl 2-Br, 6-O-piperidin-3-yl Piperidinyloxy, HCl salt C₁₀H₁₂BrClN₂O 291.97 >95
2-Bromo-6-(piperidin-4-yl)pyridine HCl 2-Br, 6-piperidin-4-yl Piperidinyl, HCl salt C₁₀H₁₄BrClN₂ 277.59 97
2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine HCl 2-Br, 6-OCH₂CH₂-piperidin-2-yl Ethoxy linker, HCl salt C₁₂H₁₈BrClN₂O 321.65 N/A
2-Bromo-6-(piperidin-1-yl)pyridine 2-Br, 6-piperidin-1-yl Piperidinyl (no HCl) C₁₀H₁₂BrN₂ 241.13 96
5-Bromo-2-(piperidin-1-yl)pyridine 5-Br, 2-piperidin-1-yl Piperidinyl C₁₀H₁₂BrN₂ 241.13 98

Key Observations :

  • Positional Isomerism : The placement of bromine and piperidine groups significantly impacts reactivity. For example, 5-bromo-2-piperidinylpyridine () differs in bromine position, which may alter electronic properties and binding affinities in medicinal chemistry applications .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases, critical for bioavailability in drug development .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Melting Point (°C) Solubility (Water) Stability
2-Bromo-6-(3-piperidinyloxy)pyridine HCl Not reported Moderate (HCl salt) Stable at RT
2-Bromo-6-(trifluoromethyl)pyridine 49–50 Low Hygroscopic
2-Bromo-6-(piperidin-3-ylmethoxy)pyridine HCl Not reported High (polar solvents) Sensitive to moisture

Key Observations :

  • Trifluoromethyl Analogs : 2-Bromo-6-(trifluoromethyl)pyridine () has a lower melting point (49–50°C) and higher lipophilicity due to the CF₃ group, making it suitable for agrochemical applications .
  • Moisture Sensitivity : Compounds with methoxy linkers (e.g., ) may require anhydrous handling, unlike the hydrochloride salts .

Commercial Availability and Pricing

Table 3: Commercial Data
Compound Name Purity (%) Price (USD) Supplier
2-Bromo-6-(3-piperidinyloxy)pyridine HCl >95 $7000/kg* Echemi
2-Bromo-6-(piperidin-4-yl)pyridine HCl 97 €190/100mg CymitQuimica
2-Bromo-6-(trifluoromethyl)pyridine 97 $1600/5g Kanto Reagents

Note: Pricing reflects synthetic complexity; trifluoromethyl derivatives are costlier due to fluorination steps .

Biological Activity

2-Bromo-6-(3-piperidinyloxy)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its activity.

  • Chemical Formula : C₁₀H₁₄BrClN₂O
  • CAS Number : 1159816-30-4
  • Molecular Weight : 277.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Target Proteins : The compound is known to inhibit specific protein kinases, which play a crucial role in cellular signaling pathways related to cell growth and differentiation.
  • Biochemical Pathways : It affects pathways involved in metabolism and cell proliferation, making it a candidate for cancer treatment.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inhibiting tumor cell growth. The compound's action involves:

  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptosis Induction : The compound promotes programmed cell death in various cancer cell lines, which is crucial for effective cancer therapy.

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds, including this compound, possess antimicrobial properties. In particular:

  • Tuberculostatic Effects : Similar compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound is absorbed effectively when administered and distributed throughout various tissues.
  • Metabolism : It undergoes metabolic transformations that may influence its efficacy and toxicity profiles.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis, inhibits cell growth
AntimicrobialEffective against M. tuberculosis
Protein Kinase InhibitionModulates cellular signaling pathways

Table 2: Minimum Inhibitory Concentrations (MICs) Against M. tuberculosis

CompoundMIC (µg/mL)Resistance Type
This compoundTBDMulti-drug resistant
Reference Drug (Isoniazid)0.125Standard strain

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-bromo-6-(3-piperidinyloxy)pyridine hydrochloride, and how can reaction conditions be systematically optimized?

A1. The synthesis typically involves nucleophilic substitution between 2-bromo-6-hydroxypyridine and 3-piperidinol, followed by hydrochloride salt formation. Key parameters for optimization include:

  • Temperature : Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions (e.g., ring bromination or piperidine oxidation).
  • Catalysts : Use of anhydrous K₂CO₃ or DIPEA to deprotonate the hydroxyl group and drive the reaction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require post-reaction purification via column chromatography .
  • Monitoring : Track reaction progress using TLC (silica gel, ethyl acetate/hexane) or HPLC-MS for intermediate identification .

Q. Q2. What spectroscopic and chromatographic methods are most effective for characterizing this compound and assessing purity?

A2.

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., pyridine C-H shifts at δ 7.5–8.5 ppm, piperidinyloxy protons at δ 3.0–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation ([M+H]⁺ expected ~317–319 Da) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to quantify purity (>95%) and detect residual solvents .
  • Elemental analysis : Verify chloride content via titration or ion chromatography .

Q. Q3. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature, light exposure)?

A3.

  • Thermal stability : Decomposition observed >150°C (TGA/DSC data). Store at 2–8°C in airtight containers to prevent hydrolysis .
  • Light sensitivity : UV-Vis studies show degradation under prolonged UV exposure; amber vials recommended .
  • pH stability : Stable in acidic conditions (pH 2–4) but prone to piperidinyloxy cleavage at pH >6. Use buffered solutions for biological assays .

Advanced Research Questions

Q. Q4. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

A4.

  • Crystallization : Slow evaporation from ethanol/water mixtures yields crystals, but twinning or disorder in the piperidinyloxy group is common. Use seeding or gradient cooling to improve crystal quality .
  • Refinement : SHELXL-2018 handles anisotropic displacement parameters for bromine and chloride atoms. Apply restraints to piperidinyloxy torsional angles to mitigate disorder .
  • Validation : Check for voids (PLATON) and hydrogen-bonding networks (e.g., N-H···Cl interactions) to validate packing .

Q. Q5. How do substituent positions on the pyridine ring (e.g., bromine vs. chlorine) influence the compound’s reactivity and biological activity?

A5.

  • Electrophilicity : Bromine at C2 enhances electrophilic aromatic substitution (EAS) reactivity compared to chloro analogs, as shown in Suzuki coupling studies .
  • Biological activity : Docking studies (AutoDock Vina) suggest the 3-piperidinyloxy group enhances binding to kinase targets (e.g., EGFR) by forming H-bonds with active-site residues. Bromine’s bulk may sterically hinder off-target interactions .
  • Comparative assays : Test against 2-chloro-6-(3-piperidinyloxy)pyridine in enzymatic inhibition assays (IC₀₀ differences ~10–20%) .

Q. Q6. What strategies are effective for analyzing metabolic pathways or degradation products of this compound in in vivo models?

A6.

  • Metabolite profiling : Use LC-QTOF-MS with rat liver microsomes to identify phase I (oxidation at piperidine) and phase II (glucuronidation) metabolites .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace degradation pathways via NMR .
  • In silico prediction : Tools like Meteor (Lhasa Ltd.) predict N-oxide formation and piperidine ring opening as primary degradation routes .

Q. Q7. How can computational modeling (e.g., DFT, MD simulations) guide the design of derivatives with improved target binding?

A7.

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify electron-deficient regions for functionalization (e.g., C4 substitution enhances π-π stacking) .
  • MD simulations : GROMACS simulations (CHARMM36 force field) reveal dynamic binding modes to receptors like serotonin transporters (SERT). Modify piperidinyloxy chain length to improve binding entropy .
  • QSAR models : Train models using IC₀₀ data from analogs to predict bioactivity of novel derivatives .

Q. Notes

  • For structural analysis, cross-reference SHELX-refined crystallographic data with spectroscopic results .
  • Methodological rigor is critical in synthetic optimization and computational validation .

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